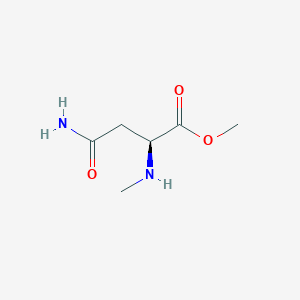
L-Asparagine,N-methyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine,N-methyl-,methylester(9CI) is a chemical compound with the molecular formula C6H12N2O3 It is a derivative of L-asparagine, where the amino group is methylated and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Asparagine,N-methyl-,methylester(9CI) can be synthesized through the methylation of L-asparagine followed by esterification. The typical synthetic route involves the following steps:
Methylation: L-asparagine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide to form N-methyl-L-asparagine.
Esterification: The N-methyl-L-asparagine is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield L-Asparagine,N-methyl-,methylester(9CI).
Industrial Production Methods
Industrial production of L-Asparagine,N-methyl-,methylester(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparagine,N-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of L-Asparagine,N-methyl-,methylester(9CI).
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Asparagine,N-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of L-Asparagine,N-methyl-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can be metabolized by enzymes such as asparaginase, leading to the formation of aspartate and ammonia. This process is crucial in the metabolism of toxic ammonia in the body and plays a role in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
L-Asparagine,N-methyl-,methylester(9CI) can be compared with other similar compounds such as:
L-Asparagine: The parent compound without methylation and esterification.
N-Methyl-L-asparagine: L-asparagine with only the amino group methylated.
L-Asparagine methyl ester: L-asparagine with only the carboxyl group esterified.
Uniqueness
L-Asparagine,N-methyl-,methylester(9CI) is unique due to the presence of both methylation and esterification, which can influence its chemical properties and biological activity. This dual modification can enhance its stability, solubility, and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C6H12N2O3 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
methyl (2S)-4-amino-2-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-8-4(3-5(7)9)6(10)11-2/h4,8H,3H2,1-2H3,(H2,7,9)/t4-/m0/s1 |
InChI-Schlüssel |
QQJXZTIWNZMSPG-BYPYZUCNSA-N |
Isomerische SMILES |
CN[C@@H](CC(=O)N)C(=O)OC |
Kanonische SMILES |
CNC(CC(=O)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















